molecular formula C21H21BrN4O3 B14812535 4-[(2E)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide

4-[(2E)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide

Cat. No.: B14812535
M. Wt: 457.3 g/mol
InChI Key: XNRNLUBTDVMVCF-UHFFFAOYSA-N
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Description

4-[(2E)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a hydrazone linkage, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Hydrazone Formation: The brominated indole is reacted with hydrazine to form the hydrazone linkage.

    Amide Formation: The final step involves the reaction of the hydrazone with an appropriate acid chloride or anhydride to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, leading to a wide range of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound can be investigated for its potential therapeutic properties. The presence of the indole moiety, in particular, is of interest due to its known biological activities.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The indole moiety may interact with various receptors or enzymes, while the hydrazone and amide groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit various biological activities.

    Hydrazone Derivatives: Compounds like phenylhydrazone and benzylidenehydrazone share the hydrazone linkage and are known for their reactivity and potential biological activities.

    Amide Derivatives: Compounds such as N-phenylacetamide and N-benzylacetamide share the amide functional group and are widely studied in medicinal chemistry.

Uniqueness

The uniqueness of 4-[(2E)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide lies in its combination of functional groups, which allows for a diverse range of chemical reactions and potential biological activities. The presence of the bromine atom adds an additional site for chemical modification, further enhancing its versatility.

Properties

Molecular Formula

C21H21BrN4O3

Molecular Weight

457.3 g/mol

IUPAC Name

N'-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-N-(2,5-dimethylphenyl)butanediamide

InChI

InChI=1S/C21H21BrN4O3/c1-11-4-5-12(2)16(8-11)23-18(27)6-7-19(28)25-26-20-14-9-13(3)15(22)10-17(14)24-21(20)29/h4-5,8-10,24,29H,6-7H2,1-3H3,(H,23,27)

InChI Key

XNRNLUBTDVMVCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)N=NC2=C(NC3=C2C=C(C(=C3)Br)C)O

Origin of Product

United States

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